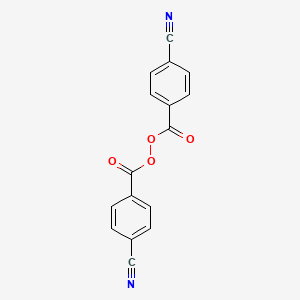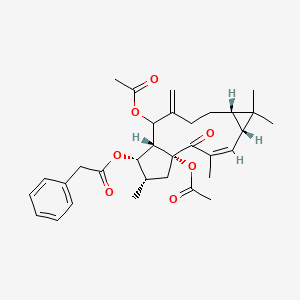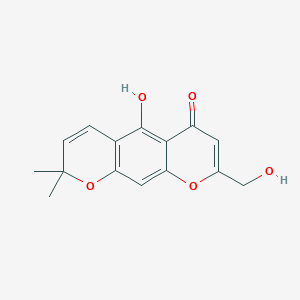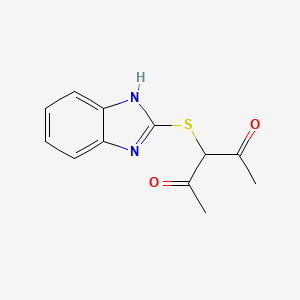
1,2-Diphenylbutane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Diphenylbutane: is an organic compound with the molecular formula C16H18 . It consists of a butane backbone with two phenyl groups attached to the first and second carbon atoms. This compound is known for its unique structural properties and is used in various chemical and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Diphenylbutane can be synthesized through several methods. One common method involves the reaction of benzene with 1,2-dichloroethane in the presence of a Lewis acid catalyst. This reaction typically occurs under controlled temperature and pressure conditions to ensure the desired product is obtained .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions using similar methods as in laboratory synthesis. The reaction conditions are optimized for higher yields and purity, and the process may include additional steps such as purification and distillation to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
1,2-Diphenylbutane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like chromium trioxide or permanganic acid to form benzoic acid.
Reduction: Reduction reactions can convert this compound into other derivatives, depending on the reagents and conditions used.
Substitution: The phenyl groups in this compound can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Chromium trioxide, permanganic acid.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogens, alkyl halides, and other electrophiles.
Major Products Formed
Oxidation: Benzoic acid.
Reduction: Various reduced derivatives of this compound.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
1,2-Diphenylbutane has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of more complex organic compounds.
Biology: Studies involving the interaction of organic compounds with biological systems may use this compound as a model compound.
Medicine: Research into the pharmacological properties of phenyl derivatives often includes this compound.
Industry: This compound is used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,2-diphenylbutane involves its interaction with various molecular targets and pathways. The phenyl groups in the compound can engage in π-π interactions with other aromatic systems, influencing the compound’s reactivity and binding properties. These interactions can affect the compound’s behavior in chemical reactions and its potential biological activity .
Comparison with Similar Compounds
Similar Compounds
- 1,2-Diphenylethane
- 1,2-Diphenylpropane
- 1,2-Diphenylcyclobutane
Uniqueness
1,2-Diphenylbutane is unique due to its specific structural arrangement, which provides distinct chemical and physical properties compared to its analogs. The presence of two phenyl groups attached to a butane backbone allows for unique reactivity patterns and applications in various fields .
Properties
CAS No. |
5223-59-6 |
|---|---|
Molecular Formula |
C16H18 |
Molecular Weight |
210.31 g/mol |
IUPAC Name |
1-phenylbutan-2-ylbenzene |
InChI |
InChI=1S/C16H18/c1-2-15(16-11-7-4-8-12-16)13-14-9-5-3-6-10-14/h3-12,15H,2,13H2,1H3 |
InChI Key |
XJGHNXQUBBXYCH-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC1=CC=CC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7H-Benzo[de]naphthacene](/img/structure/B14750297.png)
![(2Z)-5-bromo-2-[(5Z)-4-methoxy-5-(1H-pyrrol-2-ylmethylidene)pyrrol-2-ylidene]indole](/img/structure/B14750305.png)



![(E)-heptyl-[heptyl(oxido)azaniumylidene]-oxidoazanium](/img/structure/B14750333.png)
![2,17-diazaheptacyclo[16.12.0.03,16.05,14.07,12.020,29.022,27]triaconta-1,3,5,7,9,11,13,15,17,19,21,23,25,27,29-pentadecaene](/img/structure/B14750338.png)



![Carbamic acid, N-methyl-N-[4-[6-[(2S)-3-[[(4-methylphenyl)sulfonyl]oxy]-2-[(tetrahydro-2H-pyran-2-yl)oxy]propoxy]-2-quinolinyl]phenyl]-, 1,1-dimethylethyl ester](/img/structure/B14750386.png)


